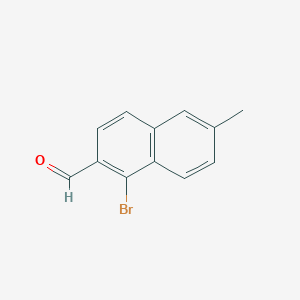
1-Bromo-6-methyl-2-naphthaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-6-methyl-2-naphthaldehyde is an organic compound with the molecular formula C12H9BrO It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a methyl group at the sixth position, with an aldehyde functional group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-6-methyl-2-naphthaldehyde can be synthesized through several synthetic routes. One common method involves the bromination of 6-methyl-2-naphthaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-6-methyl-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in ethanol.
Major Products Formed
Oxidation: 6-Methyl-2-naphthoic acid.
Reduction: 1-Bromo-6-methyl-2-naphthylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Bromo-6-methyl-2-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving brominated aromatic compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-Bromo-6-methyl-2-naphthaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-naphthaldehyde: Similar structure but with the bromine atom at the second position.
6-Bromo-2-naphthaldehyde: Bromine atom at the sixth position and an aldehyde group at the second position.
2-Methyl-1-naphthaldehyde: Methyl group at the second position and an aldehyde group at the first position.
Uniqueness
1-Bromo-6-methyl-2-naphthaldehyde is unique due to the specific positioning of the bromine, methyl, and aldehyde groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H9BrO |
|---|---|
Peso molecular |
249.10 g/mol |
Nombre IUPAC |
1-bromo-6-methylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H9BrO/c1-8-2-5-11-9(6-8)3-4-10(7-14)12(11)13/h2-7H,1H3 |
Clave InChI |
LITQAKSRLWTYKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=C(C=C2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1',4-Dimethyl-1H,1'H-[2,3'-bipyrrole]-5-carboxylic acid](/img/structure/B13036870.png)
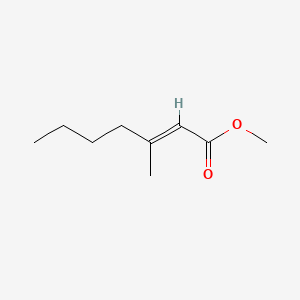
![Ethyl 4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-4-Carboxylate Hydrochloride](/img/structure/B13036895.png)
![(3R)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13036901.png)
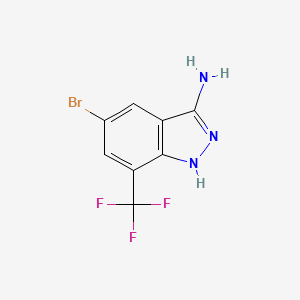
![6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine](/img/structure/B13036924.png)

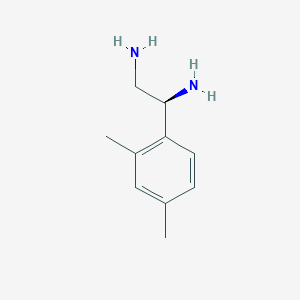

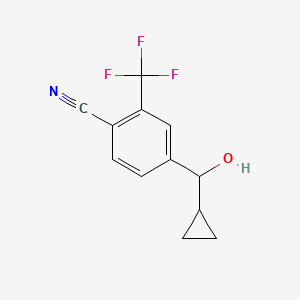


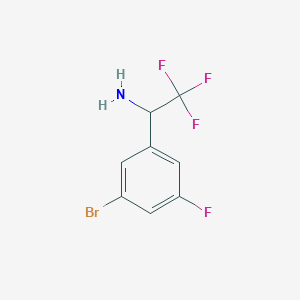
![N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide](/img/structure/B13036961.png)
